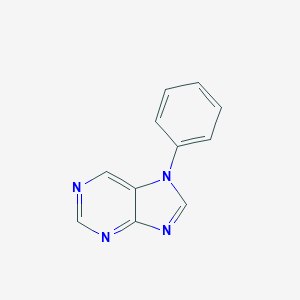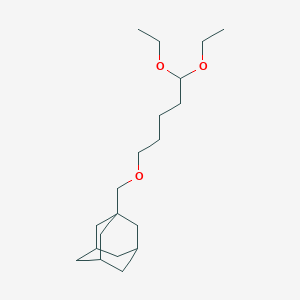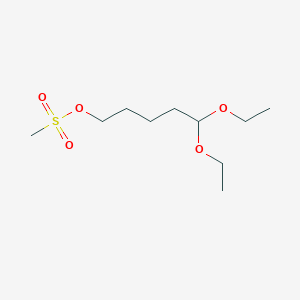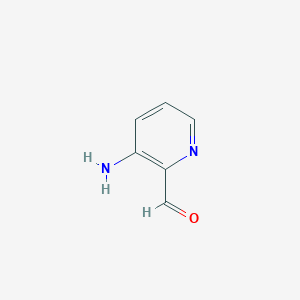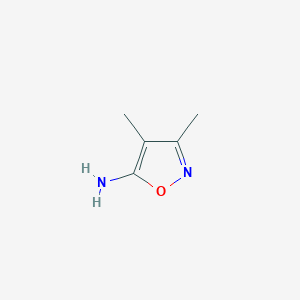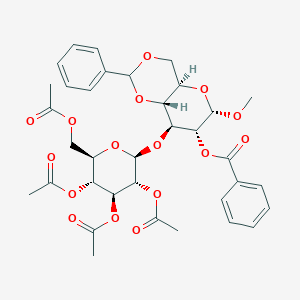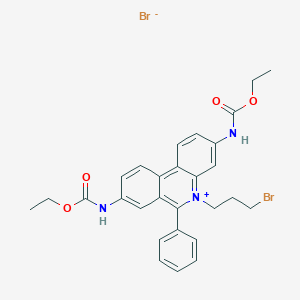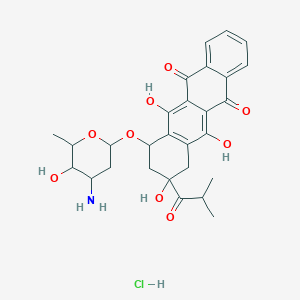
Datmpn
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Datmpn, also known as 1,3-Dimethyladamantane-10,11-dione, is a synthetic compound that has gained attention in the scientific community for its potential application in various fields.
Mecanismo De Acción
The mechanism of action of Datmpn is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. Datmpn has been shown to have a high affinity for certain receptors in the body, including the N-methyl-D-aspartate (NMDA) receptor, which plays a key role in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
Datmpn has been shown to have a number of biochemical and physiological effects in the body, including the modulation of various signaling pathways, the inhibition of cell proliferation, and the induction of apoptosis. In addition, Datmpn has been shown to have neuroprotective properties, which may make it useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Datmpn in lab experiments is its high purity and stability. In addition, Datmpn is relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the main limitations of using Datmpn in lab experiments is the lack of information available on its toxicity and potential side effects.
Direcciones Futuras
There are a number of potential future directions for research on Datmpn. One area of interest is the development of novel materials using Datmpn as a building block. Another area of interest is the investigation of Datmpn as a potential treatment for neurodegenerative diseases. Additionally, there is potential for Datmpn to be used in the development of nanoscale devices for a variety of applications.
Métodos De Síntesis
Datmpn is synthesized through a multi-step process involving the reaction of adamantane with various reagents. The most commonly used method involves the reaction of adamantane with potassium permanganate in the presence of sulfuric acid, followed by the reaction of the resulting product with dimethyl sulfate.
Aplicaciones Científicas De Investigación
Datmpn has been studied for its potential application in various fields of research, including medicinal chemistry, material science, and nanotechnology. In medicinal chemistry, Datmpn has been investigated for its potential as an anti-cancer agent, as well as for its neuroprotective properties. In material science, Datmpn has been studied for its potential application in the development of novel materials with unique properties. In nanotechnology, Datmpn has been investigated for its potential as a building block for the development of nanoscale devices.
Propiedades
Número CAS |
109485-65-6 |
|---|---|
Nombre del producto |
Datmpn |
Fórmula molecular |
C28H32ClNO9 |
Peso molecular |
562 g/mol |
Nombre IUPAC |
7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(2-methylpropanoyl)-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |
InChI |
InChI=1S/C28H31NO9.ClH/c1-11(2)27(35)28(36)9-15-19(17(10-28)38-18-8-16(29)22(30)12(3)37-18)26(34)21-20(25(15)33)23(31)13-6-4-5-7-14(13)24(21)32;/h4-7,11-12,16-18,22,30,33-34,36H,8-10,29H2,1-3H3;1H |
Clave InChI |
BATCTDYUTROBIO-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C(C)C)O)N)O.Cl |
SMILES canónico |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C(C)C)O)N)O.Cl |
Sinónimos |
4-O-daunosaminyl-2,4,5,12-tetrahydroxy-2-(2-methylpropanoyl)-1,2,3,4-tetrahydro-6,11-naphthacenedione DATMPN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





